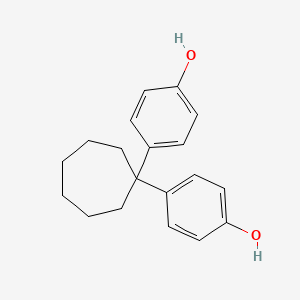

1,1-Bis(4-hydroxyphenyl)cycloheptane

Description

Significance of Cycloalkane-Bridged Bisphenol Analogues in Contemporary Chemistry

Cycloalkane-bridged bisphenol analogues represent a significant class of monomers that impart unique properties to polymers. Unlike Bisphenol A (BPA), which is characterized by a flexible isopropylidene bridge, these analogues incorporate a rigid cycloaliphatic ring structure between the two hydroxyphenyl groups. This structural modification has profound effects on the resulting polymer's properties.

The incorporation of a cycloalkane ring, such as the cyclohexane (B81311) group in 1,1-Bis(4-hydroxyphenyl)cyclohexane (B144779) (also known as Bisphenol Z or BPZ), introduces rigidity into the polymer backbone. This increased stiffness restricts the rotational freedom of the polymer chains, leading to a significant elevation in the glass transition temperature (Tg). A higher Tg translates to better thermal stability and a higher heat deflection temperature, making these polymers suitable for applications requiring performance at elevated temperatures. nih.govyoutube.com Furthermore, the bulky, non-planar cycloalkane structure can disrupt chain packing, often resulting in amorphous polymers with excellent optical clarity. scispace.com These characteristics make cycloalkane-bridged bisphenols highly desirable for creating advanced engineering plastics used in automotive, aerospace, and electronic components. uwb.edu.pl

Rationale for Investigating 1,1-Bis(4-hydroxyphenyl)cycloheptane as a Distinct Bisphenol Monomer

The investigation into this compound is predicated on the principles of structure-property relationships in polymer science. While the cyclohexane-bridged BPZ is well-studied, the move to a cycloheptane (B1346806) ring—a seven-membered aliphatic ring—presents an intriguing modification. The cycloheptane ring is larger and conformationally more flexible than the cyclohexane ring. This subtle change in the monomer's bridging unit is hypothesized to influence the final polymer's properties in several key ways:

Improved Solubility and Processability: The increased flexibility and size of the cycloheptane group could disrupt polymer chain packing more effectively than a cyclohexane ring, potentially leading to enhanced solubility in common organic solvents. This would be a significant advantage in polymer processing, allowing for easier casting of films and creation of coatings.

Tailored Thermal Properties: While still providing significant rigidity, the cycloheptane bridge might allow for a slight decrease in the glass transition temperature compared to polymers derived from BPZ. This would offer a valuable trade-off, creating a material that retains high thermal stability while being processable at lower temperatures, thus saving energy and reducing thermal degradation during manufacturing.

Mechanical Performance: The larger ring structure could also influence mechanical properties, potentially enhancing toughness and impact resistance by altering the way polymer chains entangle and respond to stress.

By systematically studying monomers with varying cycloalkane ring sizes, chemists can fine-tune the properties of polymers to meet specific performance targets, making this compound a logical and important target for synthesis and characterization.

Comparative Analysis with Related Bisphenol Structures (e.g., 1,1-Bis(4-hydroxyphenyl)cyclohexane (Bisphenol Z))

A direct comparison with the well-documented 1,1-Bis(4-hydroxyphenyl)cyclohexane (BPZ) is essential to contextualize the potential of its cycloheptane counterpart. BPZ is synthesized through the acid-catalyzed condensation of phenol (B47542) with cyclohexanone. researchgate.netgoogle.com It is a white solid with a melting point in the range of 189-192°C. labproinc.comcookechem.com

The synthesis of this compound would analogously involve the condensation of phenol with cycloheptanone (B156872). Based on molecular structure, its molecular weight would be 282.38 g/mol , slightly higher than that of BPZ (268.36 g/mol ) due to the additional methylene group (-CH2-) in the ring. This seemingly minor difference in the bridging structure is expected to cascade into observable differences in the properties of the monomer and its subsequent polymers.

| Property | 1,1-Bis(4-hydroxyphenyl)cyclohexane (Bisphenol Z) | This compound (Hypothetical) |

| CAS Number | 843-55-0 lookchem.com | Not Assigned |

| Molecular Formula | C18H20O2 lookchem.com | C19H22O2 |

| Molecular Weight | 268.36 g/mol labproinc.com | 282.38 g/mol |

| Structure | Two phenol rings linked by a cyclohexane bridge | Two phenol rings linked by a cycloheptane bridge |

| Melting Point | 189-192 °C cookechem.com | Expected to be similar, possibly slightly lower due to increased conformational flexibility. |

When used to create polycarbonates, the difference in the cycloalkane bridge would become more pronounced. Polycarbonate derived from BPZ exhibits a high glass transition temperature and excellent thermal stability. nih.gov It is anticipated that a polycarbonate synthesized from this compound would also possess a high Tg, but likely moderated to a value slightly below that of BPZ-polycarbonate, potentially offering a wider processing window.

| Polymer Property | Polycarbonate from Bisphenol A (BPA) | Polycarbonate from Bisphenol Z (BPZ) | Polycarbonate from this compound (Projected) |

| Glass Transition Temp. (Tg) | ~147 °C wikipedia.org | Higher than BPA-PC (e.g., >150 °C) nih.gov | High, but potentially slightly lower than BPZ-PC due to a more flexible bridge. |

| Thermal Stability | Good uwb.edu.pl | Excellent nih.gov | Expected to be excellent. |

| Solubility | Soluble in specific solvents (e.g., dichloromethane) | Generally lower than BPA-PC | Potentially higher than BPZ-PC. |

| Optical Properties | High transparency wikipedia.org | High transparency | Expected to be highly transparent. |

Historical Development and Evolution of Bisphenol Chemistry in Polymer Science

The story of bisphenol chemistry is intrinsically linked to the development of modern plastics. The journey began with the first synthesis of Bisphenol A (BPA) in 1891 by Russian chemist Aleksandr Dianin. For decades, it remained a laboratory curiosity. In the 1930s, its estrogenic properties were investigated, but it was ultimately set aside as a pharmaceutical.

The true potential of BPA was unlocked in the 1950s when scientists at Bayer and General Electric independently discovered that reacting BPA with phosgene (B1210022) produced a remarkably tough, transparent, and heat-resistant thermoplastic known as polycarbonate. uwb.edu.pl This discovery, along with the development of epoxy resins also utilizing BPA, catalyzed the large-scale industrial production of the monomer. Polycarbonates quickly found use in a vast range of applications, from electronic components and construction materials to data storage media and automotive parts. wikipedia.org

In the latter part of the 20th century, concerns about the potential for BPA to leach from consumer products led researchers to seek alternatives. This spurred a new wave of innovation in bisphenol chemistry, focusing on modifying the bridging structure to create monomers that could produce polymers with comparable or superior properties without the associated concerns. This research direction led to the development and study of numerous BPA analogues, including Bisphenol S (BPS), Bisphenol F (BPF), and cycloaliphatic variants like Bisphenol Z (BPZ). The exploration of this compound is a direct continuation of this legacy, representing a targeted effort to engineer the next generation of high-performance polymers through precise molecular design.

Structure

3D Structure

Properties

CAS No. |

73008-79-4 |

|---|---|

Molecular Formula |

C19H22O2 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

4-[1-(4-hydroxyphenyl)cycloheptyl]phenol |

InChI |

InChI=1S/C19H22O2/c20-17-9-5-15(6-10-17)19(13-3-1-2-4-14-19)16-7-11-18(21)12-8-16/h5-12,20-21H,1-4,13-14H2 |

InChI Key |

LPKVNNDYZRCVQR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms for 1,1 Bis 4 Hydroxyphenyl Cycloheptane

Direct Synthesis Approaches to 1,1-Bis(4-hydroxyphenyl)cycloheptane

The most common and direct method for synthesizing this compound involves the condensation of cycloheptanone (B156872) with phenol (B47542). This approach is valued for its atom economy and straightforward execution.

Acid-Catalyzed Condensation Reactions Involving Cycloheptanone and Phenol

The general mechanism proceeds as follows:

Protonation of Cycloheptanone: The acid catalyst donates a proton to the carbonyl oxygen of cycloheptanone, forming a resonance-stabilized carbocation.

Electrophilic Attack: A molecule of phenol attacks the activated carbonyl carbon. The para-position is the preferred site of attack due to electronic and steric factors.

Formation of a Hemiketal Intermediate: This attack results in the formation of a hemiketal-like intermediate which, under acidic conditions, readily loses a molecule of water to form a new carbocation.

Second Electrophilic Attack: A second molecule of phenol attacks this carbocation, again preferably at the para-position.

Deprotonation: The final step involves the loss of a proton to regenerate the acid catalyst and yield this compound.

Optimization of Reaction Parameters for Yield and Selectivity

Achieving high yield and selectivity is critical for the industrial viability of this synthesis. google.com The optimization of various reaction parameters is essential to maximize the formation of the desired p,p'-isomer and minimize side products. rsc.orgscielo.br Key parameters that are typically optimized include temperature, reaction time, and the molar ratio of reactants.

| Parameter | Typical Range | Effect on Reaction |

| Temperature | 40°C - 80°C | Higher temperatures increase reaction rate but can decrease selectivity. |

| Phenol to Cycloheptanone Molar Ratio | 3:1 to 10:1 | High excess of phenol favors product formation and minimizes side reactions. |

| Reaction Time | 4 - 24 hours | Optimized to ensure complete conversion without promoting byproduct formation. scielo.br |

| Catalyst Concentration | 0.5% - 5% (w/w) | Affects reaction rate; higher concentrations can lead to unwanted side products. |

This table presents typical parameter ranges for the synthesis of bisphenols via acid-catalyzed condensation, which are applicable to this compound.

Investigation of Catalyst Systems and Their Influence on Reaction Efficiency

The choice of acid catalyst profoundly impacts the reaction's efficiency, selectivity, and environmental footprint. A range of catalysts have been investigated for bisphenol synthesis.

Homogeneous Catalysts:

Mineral Acids: Strong mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are effective catalysts for this condensation. google.com Hydrogen chloride gas can also be used. google.com

Organic Acids: Methanesulfonic acid is another viable option. google.com These catalysts are highly active but can be corrosive and difficult to separate from the reaction mixture, often requiring a neutralization step that produces salt waste. google.com

Heterogeneous Catalysts:

Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst 15, are widely used as solid acid catalysts. nih.gov They offer the advantages of easy separation from the product, reduced corrosion, and potential for regeneration and reuse. nih.gov

Perfluorosulfonic Acid Resins: Catalysts like HRF5015, a perfluorosulfonic acid resin, have shown high activity and selectivity in related ketone condensation reactions, suggesting their potential applicability in this synthesis. nih.gov

| Catalyst Type | Examples | Advantages | Disadvantages |

| Mineral Acids | H₂SO₄, HCl google.com | High activity, low cost. | Corrosive, difficult to separate, waste generation. |

| Organic Acids | Methanesulfonic Acid google.com | High activity. | Separation challenges, potential for side reactions. |

| Ion-Exchange Resins | Amberlyst 15 nih.gov | Reusable, easily separated, less corrosive. nih.gov | Lower thermal stability, potential for lower activity. |

| Zeolites/Clays | Montmorillonite | Environmentally benign, shape-selective. | Can be deactivated, may require higher temperatures. |

This interactive table compares different catalyst systems used in the synthesis of bisphenols.

Advanced Synthetic Pathways for this compound and Its Precursors

Beyond direct condensation, advanced synthetic strategies can be employed to construct the cycloheptane (B1346806) core or to prepare functionalized intermediates, offering alternative routes to the target molecule.

Exploration of Organometallic Coupling Reactions for Cycloheptane Scaffold Formation

Organometallic coupling reactions provide powerful tools for the formation of carbon-carbon bonds and can be theoretically applied to the synthesis of the cycloheptane ring itself. pressbooks.pub While not a standard method for producing this specific bisphenol, these reactions are fundamental in constructing cyclic scaffolds from acyclic precursors.

For example, an intramolecular coupling of a suitable dihalide precursor using an organometallic reagent could form the seven-membered ring. Reactions such as the Corey-House synthesis, which involves the coupling of an organohalide with a lithium diorganocopper (Gilman) reagent, are classic methods for C-C bond formation. libretexts.orgmasterorganicchemistry.com Similarly, transition-metal-catalyzed reactions, like Suzuki or Heck couplings, could be envisioned to form parts of the cyclic structure, although constructing a medium-sized ring like cycloheptane can be challenging due to entropic factors. libretexts.org A hypothetical route could involve the cobalt-catalyzed cross-coupling of a di-Grignard reagent with appropriate linkers to form the cycloheptane ring. acs.org

Multistep Synthetic Routes to Functionalized Cycloheptane Intermediates

Multistep synthesis allows for the construction of complex molecules in a controlled and sequential manner. vapourtec.com In the context of this compound, a multistep route might involve first synthesizing a functionalized cycloheptane intermediate, which is then converted to the final product. This approach offers greater control over stereochemistry and allows for the introduction of various functional groups if derivatives are desired.

A plausible, though less direct, pathway could begin with a different cycloheptane derivative, such as cycloheptanecarboxylic acid or a protected cycloheptanediol. This starting material could undergo a series of reactions to introduce the necessary functionality. For instance, a Friedel-Crafts acylation of phenol with a cycloheptane-based acylating agent could be a key step in attaching the phenyl rings to the cycloheptane scaffold, followed by reduction and rearrangement steps. Such multistep sequences are common in organic synthesis for creating molecules that are not easily accessible through single-step reactions. youtube.com

Purification and Isolation Strategies for High-Purity this compound

The isolation of this compound in a highly pure form is essential for its use in polymerization, as impurities can terminate polymer chains and adversely affect the material's properties. The primary method for purification is recrystallization, a technique that leverages differences in solubility between the desired compound and its impurities.

Drawing parallels from established methods for similar bisphenols, such as 1,1-bis(4-hydroxyphenyl)cyclohexane (B144779), a multi-step crystallization process is typically employed to achieve purities exceeding 99%. google.com The crude product obtained from the initial synthesis is often subjected to a primary crystallization, which significantly reduces the bulk of impurities. google.com This is followed by one or more subsequent recrystallizations from different solvent systems to remove residual contaminants.

A common strategy involves dissolving the crude or partially purified bisphenol in a suitable solvent, followed by the addition of an anti-solvent to induce crystallization. For instance, a method for a related compound involves dissolving the material in an alcohol, such as methanol, followed by the addition of water to precipitate the purified product. google.comgoogle.com The choice of solvents is critical and is determined by the solubility profile of the bisphenol and its specific impurities. Aromatic compounds can also be used as solvents in a subsequent crystallization step to target different types of impurities. google.com

To further enhance purity and remove metallic contaminants, which can be detrimental to polymer stability, filtration through specialized media like a zeta potential filter may be incorporated into the process. google.com The final product is typically collected by filtration and dried under vacuum to remove any remaining solvent. The effectiveness of these purification strategies is confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can quantify the purity of the final product. google.com

Interactive Data Table: Illustrative Purification Parameters for Bisphenols

The following table, based on methodologies for analogous compounds, illustrates typical parameters in a multi-step purification process.

| Step | Solvent System | Key Process | Target Purity |

| Primary Crystallization | Methanol / Water | Cooling and Filtration | >99% |

| Secondary Crystallization | Aromatic Solvent | Dissolution and Recrystallization | >99.5% |

| Final Wash | Methylene Chloride | Washing of Crystals | >99.8% |

| Drying | Vacuum Oven | Removal of Residual Solvents | >99.9% |

This data is illustrative and based on general procedures for similar bisphenol compounds. google.comgoogle.com

Mechanistic Investigations of this compound Formation

The formation of this compound proceeds via an acid-catalyzed electrophilic aromatic substitution reaction. Understanding the reaction mechanism is crucial for optimizing reaction conditions to maximize yield and selectivity towards the desired para,para-isomer, while minimizing the formation of unwanted ortho,para-isomers and other byproducts.

Elucidation of Reaction Pathways and Transition States

The reaction is initiated by the protonation of the carbonyl oxygen of cycloheptanone by an acid catalyst. This activation makes the carbonyl carbon highly electrophilic. The activated cycloheptanone then undergoes an electrophilic attack on the electron-rich phenol ring. This reaction typically occurs at the para position relative to the hydroxyl group due to steric hindrance at the ortho positions and the directing effect of the hydroxyl group.

Role of Intermediates in Reaction Kinetics

The kinetics of bisphenol formation are complex and depend on several factors, including the concentrations of reactants, catalyst, and temperature. The rate-determining step is generally considered to be the electrophilic addition of the protonated ketone to the phenol molecule.

Polymerization Chemistry and Advanced Materials Derived from 1,1 Bis 4 Hydroxyphenyl Cycloheptane

Homopolymerization and Copolymerization Studies

The difunctional phenolic nature of 1,1-Bis(4-hydroxyphenyl)cycloheptane allows for its participation in various polycondensation reactions to form a range of high-performance polymers.

Polycarbonates are a class of thermoplastics known for their exceptional impact strength, transparency, and thermal resistance. uwb.edu.plwikipedia.org They are typically synthesized through the reaction of a bisphenol with a carbonate precursor like phosgene (B1210022) or diphenyl carbonate. uwb.edu.plmdpi.com this compound is identified as a suitable dihydric phenol (B47542) for creating thermoplastic aromatic polycarbonates through interfacial polymerization processes. google.com

In a typical interfacial polymerization, the bisphenol is dissolved in an aqueous alkaline solution, which deprotonates its hydroxyl groups to form a more reactive phenoxide. wikipedia.org This solution is then reacted with phosgene dissolved in an immiscible organic solvent, such as dichloromethane. eurekalert.orggoogleapis.com The polymerization occurs at the interface between the two phases, often facilitated by a phase-transfer catalyst and a tertiary amine to promote the reaction. google.com An alternative, non-phosgene route involves melt transesterification with diphenyl carbonate at high temperatures under a vacuum, releasing phenol as a byproduct. mdpi.com

The incorporation of the bulky cycloheptyl group from this compound into the polycarbonate backbone is expected to increase the polymer's glass transition temperature (Tg) and enhance its solubility in organic solvents compared to polycarbonates based on Bisphenol A (BPA). The large, flexible ring structure hinders efficient chain packing, leading to an amorphous morphology with high transparency. wikipedia.org This is a common strategy used with other cycloaliphatic bisphenols, such as 1,1-bis(4-hydroxyphenyl)cyclohexane (B144779), to suppress crystallization and improve specific properties. wikipedia.org

Table 1: Comparison of Properties for Polycarbonates Derived from Different Bisphenols Note: Data for the this compound derivative is not widely published; properties are inferred based on trends observed with similar cycloaliphatic structures.

| Bisphenol Monomer | Structure | Expected Polymer Properties |

| Bisphenol A (BPA) | High impact strength, good transparency, Tg ~147°C. wikipedia.org | |

| 1,1-Bis(4-hydroxyphenyl)cyclohexane (Bisphenol Z) | Higher Tg than BPA-PC, enhanced thermal stability, good solubility. researchgate.net | |

| This compound | Expected to have a high Tg (potentially > Bisphenol Z), excellent solubility, and high optical clarity due to the larger, more flexible cycloheptyl ring disrupting chain packing. |

Aromatic polyesters, or polyarylates, are known for their high thermal stability and good mechanical properties. The synthesis of polyesters and copolyesters from this compound can be achieved through reaction with various aromatic or aliphatic diacid chlorides. researchgate.netresearchgate.net Common diacid chlorides used for this purpose include terephthaloyl chloride and isophthaloyl chloride. researchgate.net

The polymerization is typically carried out using low-temperature solution or interfacial polycondensation methods. researchgate.net In these processes, the bisphenol reacts with the diacid chloride in the presence of an acid scavenger, such as pyridine (B92270) or an aqueous base, to neutralize the hydrochloric acid byproduct. Research on the closely related monomer 1,1-bis(4-hydroxyphenyl)cyclohexane (Bisphenol-Z) has shown that the resulting polyesters are soluble in common solvents and possess high thermal stability, with degradation temperatures starting above 190°C. researchgate.netresearchgate.net The introduction of the cycloaliphatic ring enhances solubility without significantly compromising thermal performance. researchgate.net

The properties of the final polyester (B1180765) can be tailored by the choice of the diacid chloride. For instance, using terephthaloyl chloride generally results in polymers with higher rigidity and thermal stability compared to those made with the more flexible isophthaloyl chloride. Copolyesters can also be synthesized by incorporating a second bisphenol or diacid, allowing for fine-tuning of properties like Tg, solubility, and mechanical strength. researchgate.net

Table 2: Thermal Properties of Polyesters Derived from 1,1-Bis(4-hydroxyphenyl)cyclohexane (BPZ) and Various Diacid Chlorides This table presents data for the cyclohexane (B81311) analogue to illustrate expected trends for polyesters derived from this compound.

| Diacid Chloride | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (°C) | Char Yield at 600°C (%) |

| Isophthaloyl Chloride | 195 | 455 | 50 |

| Terephthaloyl Chloride | 215 | 465 | 52 |

| Adipoyl Chloride | 110 | 410 | 15 |

| Sebacoyl Chloride | 95 | 420 | 12 |

| Source: Data derived from studies on Bisphenol-Z polyesters. researchgate.net |

Poly(ether sulfones) (PES) and Poly(ether ketones) (PEEK) are high-performance engineering thermoplastics prized for their exceptional thermal stability, chemical resistance, and mechanical strength at elevated temperatures. Their synthesis typically involves a nucleophilic aromatic substitution (SNAr) polycondensation reaction.

In this process, a bisphenol, such as this compound, is converted to its more nucleophilic bisphenoxide salt using a strong base like potassium carbonate. This bisphenoxide then reacts with an activated aromatic dihalide, such as 4,4′-dichlorodiphenyl sulfone (for PES) or 4,4′-difluorobenzophenone (for PEEK), in a high-boiling aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or sulfolane.

The bulky, non-coplanar cycloheptane (B1346806) group in the bisphenol monomer is expected to disrupt the crystallinity typically observed in polymers like PEEK. kpi.ua This disruption can lead to the formation of amorphous or semi-crystalline polymers with lower melting points and reduced crystallinity, which can improve processability. kpi.ua Furthermore, the introduction of such "cardo" groups generally enhances the solubility of these otherwise intractable polymers, allowing for easier processing from solution. The cycloheptane unit would also contribute to a high glass transition temperature, maintaining good mechanical properties at elevated operational temperatures.

Polyimides are a class of polymers renowned for their outstanding thermal stability, chemical resistance, and excellent dielectric properties. zeusinc.comvt.edu The direct incorporation of a bisphenol like this compound into a polyimide backbone requires its conversion into a diamine or a dianhydride monomer.

A common approach is to synthesize a diamine derivative. This can be achieved through a nucleophilic substitution reaction where this compound is reacted with a nitro-halogenated benzene (B151609) derivative (e.g., p-chloronitrobenzene), followed by the reduction of the resulting dinitro compound to the corresponding diamine. researchgate.net This diamine monomer, containing the cycloheptane moiety, can then be polymerized with various aromatic tetracarboxylic dianhydrides, such as pyromellitic dianhydride (PMDA).

The standard method for polyimide synthesis is a two-step process. vt.edu First, the diamine and dianhydride react at room temperature in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor solution can then be cast into a film or fiber and subsequently converted to the final polyimide through thermal or chemical imidization, which involves cyclodehydration to form the stable imide rings. vt.edu The presence of the flexible and bulky cycloheptane ring in the polyimide backbone is anticipated to increase solubility and processability, a significant advantage over rigid, fully aromatic polyimides which are often insoluble and infusible. azom.comnih.gov

Liquid Crystalline Polymers (LCPs) are materials that exhibit properties of both liquids and solids, showing ordered structures in the melt or solution phase. mdpi.com They are composed of rigid mesogenic units, which are responsible for the liquid crystalline behavior. This compound can serve as a key component in the construction of such mesogens for main-chain thermotropic LCPs.

To create an LCP, the bisphenol unit is typically linked with other rigid aromatic units (e.g., biphenyl) and then polymerized with flexible spacers, such as α,ω-dibromoalkanes. rsc.org The alternation of rigid mesogenic blocks and flexible spacers in the polymer main chain allows the material to exhibit a liquid crystalline phase between its melting temperature and its clearing temperature (isotropization temperature). researchgate.net

The non-linear, bulky cycloheptane group within the mesogen would significantly influence the packing of the polymer chains. This can affect the type of liquid crystalline phase formed (e.g., nematic or smectic) and the temperature range over which this phase is stable. mdpi.com By varying the length of the flexible spacers and the structure of the co-monomers, the thermal transitions and properties of the resulting LCP can be precisely controlled. semanticscholar.org

Advanced Polymer Architectures

Beyond linear polymers, the structure of this compound makes it a suitable building block for more complex, advanced polymer architectures such as hyperbranched or dendritic polymers. These three-dimensional, highly branched macromolecules are known for their unique properties, including low viscosity, high solubility, and a large number of terminal functional groups. thno.orgmdpi.com

To create a hyperbranched polymer, this compound, which can be considered an A₂-type monomer (two reactive hydroxyl groups), can be copolymerized with a B₃ monomer, such as 1,1,1-tris(4-hydroxyphenyl)ethane. researchgate.net This A₂+B₃ polymerization approach is a one-pot method that leads to highly branched, globular structures.

Synthesis of Cardo-Type Polymers Utilizing the Cycloheptane Bridging Unit

The synthesis of high-performance polymers from this compound leverages its unique "cardo" structure. The term "cardo," derived from the Latin word for "loop" or "hinge," refers to polymers where a bulky, cyclic side group is pendant to the polymer backbone, with the backbone carbon atom being a quaternary center. wikipedia.org This architecture is achieved by using bisphenols like this compound as monomers in various polycondensation reactions.

Common synthetic routes to produce cardo-type polymers such as polyarylates, polyesters, and polyethers from this monomer include high-temperature polycondensation and interfacial polycondensation. mdpi.comresearchgate.netresearchgate.net In a typical synthesis of a polyarylate, this compound is reacted with aromatic diacid chlorides (e.g., terephthaloyl chloride and isophthaloyl chloride) in a suitable solvent system. researchgate.netresearchgate.net

The general reaction scheme for the synthesis of a polyarylate is as follows: n HO-Ph-C(C₆H₁₂)-Ph-OH + n ClOC-Ar-COCl → [-O-Ph-C(C₆H₁₂)-Ph-O-CO-Ar-CO-]n + 2n HCl

Where:

HO-Ph-C(C₆H₁₂)-Ph-OH represents this compound.

ClOC-Ar-COCl represents an aromatic diacid chloride.

[-O-Ph-C(C₆H₁₂)-Ph-O-CO-Ar-CO-]n is the resulting polyarylate chain.

The reaction conditions, such as temperature, solvent, and the presence of catalysts or acid acceptors, are critical for achieving high molecular weight polymers. researchgate.netresearchgate.net Interfacial polycondensation, for instance, is carried out in a two-phase system (e.g., water-chloroform) with a phase-transfer catalyst to facilitate the reaction between the water-soluble bisphenoxide salt and the organic-soluble diacid chloride. researchgate.netscispace.com The resulting cardo polymers are known for possessing high thermal stability and, importantly, excellent solubility in common organic solvents, a property directly linked to the bulky cycloheptane group that disrupts chain packing. wikipedia.orgresearchgate.net

Design and Fabrication of Branched and Cross-Linked Polymer Networks

The structure of this compound also lends itself to the creation of more complex polymer architectures, such as branched and cross-linked networks. These three-dimensional structures can offer unique properties compared to their linear counterparts, including lower viscosity and higher solubility. frontiersin.orgrsc.org

Branched Polymers: Hyperbranched polymers can be synthesized in a one-pot reaction using an ABx type monomer, where 'A' and 'B' are reactive functional groups. rsc.org While this compound is an A₂ type monomer (two hydroxyl groups), it can be incorporated into hyperbranched structures as a core molecule or as part of a co-polymerization with other monomers that facilitate branching. For example, it can be reacted with a B₃ monomer in an A₂ + B₃ polymerization scheme to create a hyperbranched polyester or polyether. mdpi.com The resulting globular and dendritic architecture contains numerous terminal functional groups that can be further modified. frontiersin.orgrsc.org

Cross-Linked Networks: Cross-linking can be introduced into polymers derived from this compound to enhance their mechanical properties, thermal stability, and chemical resistance. This can be achieved by:

Incorporating a cross-linkable co-monomer during the initial polymerization. This monomer would contain a reactive site (e.g., a vinyl or ethynyl (B1212043) group) that can be activated post-polymerization through heat or radiation.

Post-polymerization modification of the linear polymer chain to introduce reactive sites, followed by a curing step.

Using multifunctional cross-linking agents that react with the existing functional groups (though less common for the relatively inert hydroxyl-derived ether or ester linkages in the backbone).

The design of these networks allows for the tailoring of material properties for specific high-performance applications where dimensional stability and robustness are required.

Structure-Property Relationships in this compound-Based Polymers

The incorporation of the this compound monomer imparts a unique set of properties to the resulting polymers, primarily due to the bulky, non-planar cycloheptane ring pendant to the main chain.

Influence of the Cycloheptane Moiety on Polymer Chain Rigidity and Packing Efficiency

The defining feature of the cycloheptane cardo group is its profound impact on the polymer's physical structure. The quaternary carbon atom shared between the polymer backbone and the pendant cycloheptane ring creates significant steric hindrance. wikipedia.org This steric bulk severely restricts the rotational motion of the polymer backbone bonds. wikipedia.org Consequently, the polymer chains become more rigid and stiff, which contributes to a high glass transition temperature (Tg), a hallmark of cardo polymers. wikipedia.orgresearchgate.net

Simultaneously, the bulky and awkward shape of the cycloheptane ring disrupts the efficient packing of polymer chains. wikipedia.org Unlike linear polymers that can pack tightly in a semi-crystalline or dense amorphous state, cardo polymers are forced into a looser arrangement. This inefficient packing leads to a significant increase in the fractional free volume (FFV) within the material. researchgate.netresearchgate.net This combination of high chain rigidity and increased free volume is a direct result of the cycloheptane moiety and is fundamental to the unique properties of these polymers, particularly their solubility and gas transport characteristics. wikipedia.org

Impact on Rheological Behavior and Melt Processability

The rheological properties of polymers, which describe their deformation and flow, are critical for processing operations like injection molding and extrusion. researchgate.net Polymers derived from this compound exhibit rheological behavior characteristic of amorphous, high-Tg materials.

Melt Viscosity: In the molten state, the viscosity of these polymers is a function of temperature and shear rate. biointerfaceresearch.comresearchgate.net Due to the restricted chain mobility imparted by the cycloheptane group, they generally possess high melt viscosities. However, the disrupted chain packing can partially counteract this effect compared to other highly rigid polymers.

Solubility and Solution Processing: A key advantage of cardo polymers is their excellent solubility. The inefficient chain packing provides more surface area for solvent molecules to interact with the polymer, enhancing dissolution. wikipedia.org This high solubility in a range of organic solvents (such as N,N-dimethylacetamide, chloroform, and tetrahydrofuran) is a significant benefit for processability, allowing for the formation of films and coatings via solution casting. researchgate.netresearchgate.net This often circumvents the challenges associated with the high melt viscosity and potential thermal degradation during melt processing.

Non-Newtonian Behavior: Like most polymer melts, these materials exhibit non-Newtonian, pseudo-plastic (shear-thinning) behavior, where the apparent viscosity decreases as the shear rate increases. biointerfaceresearch.comresearchgate.net

The unique combination of high thermal stability (high Tg) and good solubility makes these polymers attractive for applications where solution-based processing is preferred for creating high-performance components. researchgate.net

Examination of Optical Transparency and Refractive Index Characteristics

Polymers based on this compound are noted for their excellent optical properties. The bulky cycloheptane group, by inhibiting crystallization and forcing an amorphous morphology, prevents the formation of crystalline domains that would scatter light. This inherent amorphous nature is a primary reason for their high optical transparency. mdpi.com

Furthermore, these polymers typically exhibit a high refractive index. This is attributed to the high density of aromatic rings (phenyl groups) in the polymer backbone, which contribute significantly to the material's ability to bend light. Despite the high refractive index, the materials often show low birefringence, meaning the refractive index is relatively uniform in all directions. This is again due to the amorphous and isotropic nature of the polymer structure. mdpi.com These optical characteristics make them suitable for applications such as advanced optical lenses, films, and substrates for flexible displays. koreascience.kr

Gas Separation Properties of this compound-Based Polymeric Membranes

The structural features of polymers containing the cycloheptane cardo group make them exceptionally well-suited for use as gas separation membranes. wikipedia.orgmdpi.com The performance of a gas separation membrane is defined by its permeability (the rate at which a gas passes through) and its selectivity (the ratio of permeabilities of two different gases).

The separation mechanism in these glassy polymers is governed by the solution-diffusion model. The bulky cycloheptane unit creates a high fractional free volume, as discussed previously. researchgate.net This increased free volume facilitates the diffusion of gas molecules through the polymer matrix, leading to high gas permeability. wikipedia.org At the same time, the rigidity of the polymer backbone, also a result of the cardo structure, enhances the membrane's ability to discriminate between gas molecules of different sizes. wikipedia.org This improved size-sieving capability results in higher selectivity.

Therefore, the presence of the this compound unit simultaneously enhances both permeability and selectivity, a highly desirable but often counteracting combination in membrane materials. wikipedia.org These membranes have shown particular promise for separating important gas pairs such as O₂/N₂, CO₂/N₂, and CO₂/CH₄. researchgate.netias.ac.inresearchgate.net The performance can be further tuned by the choice of the diacid chloride co-monomer, which also influences chain packing and rigidity. ias.ac.in

Table 1: Representative Gas Permeability Data for Cardo-Type Polymers Data below is illustrative of typical performance for cardo polymers and may not be specific to cycloheptane-based variants but demonstrates the general trends.

| Gas | Permeability (Barrer) | Selectivity (α) | Polymer Type |

| O₂ | 0.62 - 1.78 | O₂/N₂: ~4.2 | Cardo Polyethersulfone mdpi.com |

| N₂ | 0.15 - 0.42 | - | Cardo Polyethersulfone mdpi.com |

| CO₂ | 6.87 - 13.80 | CO₂/CH₄: ~25 | Cardo Poly(aryl ether ketone) researchgate.net |

| CH₄ | ~0.28 | - | Cardo Poly(aryl ether ketone) researchgate.net |

1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Lack of Publicly Available Research Data on Polymer Blends and Composites of this compound

Following a comprehensive search of scientific literature and publicly available research data, it has been determined that there is a significant lack of specific information regarding the formulation, properties, and performance of polymer blends and composites derived from this compound. The user's request for detailed research findings and data tables for section "3.4. Polymer Blends and Composites Incorporating this compound-Derived Polymers" cannot be fulfilled at this time.

The available body of research focuses overwhelmingly on the closely related analogue, 1,1-Bis(4-hydroxyphenyl)cyclohexane, also known as Bisphenol Z. While studies on polymers derived from this cyclohexane-based monomer are plentiful, this information falls outside the strict scope of the user's request, which is focused solely on the cycloheptane variant.

One study referenced the synthesis of copolyether sulfones using various cycloaliphatic bisphenols, including a cycloheptyl-containing variant. mdpi.com However, the article did not provide any specific data on the properties of these polymers when incorporated into blends or composites. mdpi.com

Without sufficient and specific research data on this compound, generating a thorough, informative, and scientifically accurate article section with the required data tables is not possible while adhering to the user's explicit instructions. Any attempt to do so would involve substituting data from the incorrect cyclohexane analogue, which is explicitly forbidden by the prompt's constraints.

Therefore, the requested content for the specified section cannot be provided.

Chemical Modification and Derivatization of 1,1 Bis 4 Hydroxyphenyl Cycloheptane

Functionalization at Phenolic Hydroxyl Groups

The presence of two phenolic hydroxyl groups makes 1,1-bis(4-hydroxyphenyl)cycloheptane a valuable monomer for step-growth polymerization and a substrate for various chemical transformations. These reactions typically involve the formation of ether, ester, or carbonate linkages.

Etherification Reactions for Poly(ether) Synthesis

The phenolic hydroxyl groups of this compound can undergo etherification to form poly(ether)s, a class of high-performance polymers known for their thermal stability and chemical resistance. A common method for the synthesis of poly(aryl ether)s is through nucleophilic aromatic substitution (SNAr) polymerization. In this process, the bisphenol is first converted to its more nucleophilic bisphenoxide form by treatment with a base, such as sodium hydroxide (B78521) or potassium carbonate. This bisphenoxide then reacts with an activated aromatic dihalide, where the halogen atoms are activated by electron-withdrawing groups (e.g., sulfone or ketone groups) in the ortho or para positions.

While specific studies detailing the use of this compound in SNAr polymerizations are not extensively documented in publicly available literature, the general mechanism is well-established for a wide range of bisphenols. For instance, poly(aryl ether sulfone)s are synthesized by reacting a bisphenoxide with bis(4-chlorophenyl)sulfone. The polymerization proceeds via the displacement of the chloride ions by the phenoxide nucleophiles, forming a repeating ether linkage. The bulky cycloheptane (B1346806) group in this compound would be expected to influence the properties of the resulting poly(ether), potentially increasing its solubility and glass transition temperature compared to polymers derived from more planar bisphenols like bisphenol A.

The general reaction scheme for the synthesis of a poly(aryl ether sulfone) from a bisphenol is as follows:

n HO-Ar-OH + n Cl-Ar'-Cl → [-O-Ar-O-Ar'-]n + 2n HCl

Where Ar represents the 1,1-bis(phenyl)cycloheptane moiety and Ar' is an activated aromatic system.

Esterification and Carbonate Formation

Esterification of the phenolic hydroxyl groups of this compound is a key reaction for the synthesis of polyesters and polycarbonates. These polymers are widely used as engineering plastics due to their excellent mechanical properties and optical clarity.

Polyesters are typically synthesized by reacting the bisphenol with a diacid chloride in a process known as interfacial polycondensation. In this method, the bisphenol is dissolved in an aqueous alkaline solution to form the bisphenoxide, which then reacts with the diacid chloride dissolved in an immiscible organic solvent at the interface of the two liquids. A series of polyesters have been synthesized by reacting the closely related 1,1-bis(4-hydroxyphenyl)cyclohexane (B144779) with various diacid chlorides, demonstrating the utility of this class of bisphenols in producing high-performance polymers. researchgate.net The thermal stability of these polyesters is influenced by the length of the aliphatic chain in the diacid chloride. researchgate.net

Polycarbonates are formed by the reaction of the bisphenol with a carbonyl source, most commonly phosgene (B1210022) or a diphenyl carbonate. The phosgene-based process is an interfacial polycondensation similar to that used for polyesters. Alternatively, melt transesterification with diphenyl carbonate is a non-phosgene route that is considered more environmentally friendly. In this process, the bisphenol and diphenyl carbonate are heated at elevated temperatures in the presence of a catalyst, and the phenol (B47542) byproduct is removed to drive the polymerization to completion. The inclusion of the cycloaliphatic ring from compounds like this compound in polycarbonate structures can suppress crystallization and enhance the thermal properties of the resulting polymer.

| Polymer Type | Monomers | Polymerization Method | Key Features of Resulting Polymer |

| Poly(ether) | This compound, Activated Aromatic Dihalide | Nucleophilic Aromatic Substitution | High thermal stability, chemical resistance |

| Polyester (B1180765) | This compound, Diacid Chloride | Interfacial Polycondensation | Good mechanical properties, thermal stability |

| Polycarbonate | This compound, Phosgene or Diphenyl Carbonate | Interfacial Polycondensation or Melt Transesterification | High impact strength, optical clarity, enhanced thermal properties |

Synthesis of Halogenated and Alkyl-Substituted Derivatives

The aromatic rings of this compound can be functionalized through electrophilic aromatic substitution to introduce halogen or alkyl groups. These modifications can significantly alter the properties of the monomer and the resulting polymers.

Halogenated Derivatives: Halogenation, particularly bromination and chlorination, of bisphenols is a common strategy to impart flame retardancy to polymers. The reaction of bisphenols with bromine in a suitable solvent like glacial acetic acid can lead to the substitution of the hydrogen atoms ortho to the hydroxyl groups with bromine atoms. For example, the bromination of bisphenol A is a well-established industrial process. A similar approach could be applied to this compound to produce its tetrabromo derivative. These halogenated bisphenols can then be used as monomers to synthesize flame-retardant polycarbonates and polyesters. The presence of halogen atoms is also known to increase the acidity of the phenolic hydroxyl group.

Alkyl-Substituted Derivatives: Alkylation of the phenolic rings can also be achieved. For instance, the synthesis of 1,1-bis(3-methyl-4-hydroxyphenyl)cyclohexane is accomplished by the acid-catalyzed condensation of o-cresol (B1677501) with cyclohexanone. acs.org This demonstrates that alkyl groups can be introduced onto the aromatic rings prior to the condensation reaction that forms the bisphenol structure. A patent describes a method for producing high-purity 1,1-bis(4-hydroxyphenyl)cyclohexanes with alkyl substituents on the aromatic ring, such as methyl, ethyl, and isopropyl groups. acs.org These alkylated monomers can be used to produce polymers with modified properties, such as improved solubility and a higher glass transition temperature.

| Modification | Reagents and Conditions | Purpose of Derivatization |

| Halogenation (e.g., Bromination) | Bromine, Glacial Acetic Acid | Impart flame retardancy to polymers |

| Alkylation (e.g., Methylation) | Alkylated phenol (e.g., o-cresol), Cycloheptanone (B156872), Acid catalyst | Modify polymer properties (e.g., solubility, Tg) |

Cycloheptane Ring Modifications

While the functionalization of the phenolic hydroxyl groups is the primary focus of the derivatization of this compound, the cycloheptane ring itself presents potential, albeit less explored, avenues for chemical modification.

Investigations into Substitutions on the Cycloheptane Ring

Based on available scientific literature, there is a notable lack of research focused on the direct chemical modification of the cycloheptane ring in this compound after its synthesis. The primary synthetic route to derivatives of this compound involves using a pre-functionalized cycloheptanone in the condensation reaction with a phenol. This approach allows for the introduction of substituents on the cycloheptane ring in a more controlled manner. For example, using a methyl-substituted cycloheptanone would result in a 1,1-bis(4-hydroxyphenyl)methylcycloheptane. However, post-synthesis modification of the cycloheptane ring is not a commonly reported strategy.

Stereochemical Control in Derivatization

The stereochemistry of the cycloheptane ring in this compound and its derivatives is an area where detailed research is not widely available. The cycloheptane ring is known to exist in several conformations, such as the chair and twist-chair forms, and the presence of the two bulky 4-hydroxyphenyl substituents at the 1-position would influence the preferred conformation. Any derivatization of the cycloheptane ring would introduce new stereocenters, leading to the possibility of various diastereomers. However, without established methods for such derivatizations, studies on the stereochemical control of these reactions are not present in the current body of scientific literature. The focus of stereochemical studies in related fields is often on smaller, more rigid cycloalkane systems within polymers.

Synthesis of Derivatives for Ligand Design and Molecular Recognition Studies

The strategic chemical modification of this compound is a critical step in the development of novel derivatives for ligand design and molecular recognition studies. While the parent compound possesses inherent structural features conducive to forming host-guest complexes, targeted synthesis of derivatives allows for the fine-tuning of properties such as selectivity, binding affinity, and solubility. Research in this specific area for the cycloheptane derivative is not extensively documented in publicly available literature. However, principles derived from the broader class of bisphenols, particularly the closely related 1,1-bis(4-hydroxyphenyl)cyclohexane, offer significant insights into potential synthetic strategies and applications.

The primary sites for chemical modification on the this compound scaffold are the phenolic hydroxyl groups and the aromatic rings. These sites allow for a variety of chemical transformations to introduce new functional groups, extend the molecular framework, or impose conformational constraints.

Functionalization of Phenolic Hydroxyl Groups:

The hydroxyl groups are the most reactive sites and can be readily modified through reactions such as etherification and esterification. For instance, etherification with alkyl halides can introduce chains of varying lengths and functionalities. This approach can be used to create derivatives with tailored solubilities or to introduce specific binding sites for metal ions or other organic molecules. Esterification, on the other hand, can be employed to attach chromophores for sensing applications or to introduce chiral auxiliaries for enantioselective recognition.

Modification of the Aromatic Rings:

The aromatic rings can be functionalized through electrophilic aromatic substitution reactions. Nitration, halogenation, and Friedel-Crafts alkylation or acylation can introduce substituents at the positions ortho to the hydroxyl groups. These modifications can alter the electronic properties of the phenyl rings and create steric features that can enhance the selectivity of molecular recognition. For example, the introduction of bulky alkyl groups can create deeper and more rigid cavities, favoring the inclusion of larger guest molecules.

A hypothetical scheme for the synthesis of such derivatives could involve the protection of the hydroxyl groups, followed by electrophilic aromatic substitution, and subsequent deprotection or further modification of the newly introduced functional groups.

Derivatives for Ligand Design:

In the context of ligand design, derivatives of this compound could be synthesized to target specific biological receptors or to act as building blocks for more complex supramolecular structures. For instance, the introduction of carboxylic acid or amine functionalities via alkylation of the hydroxyl groups could provide anchor points for coordination to metal centers or for the formation of amide bonds in the construction of larger macrocyclic ligands. The synthesis of 4-(4-hydroxyphenyl)cycloheptanemethanol derivatives as selective estrogen receptor-β agonists highlights the potential of cycloheptylphenol scaffolds in designing biologically active molecules. nih.gov

Molecular Recognition Studies:

For molecular recognition studies, derivatives can be designed to exhibit selective binding towards specific guest molecules. The principles of host-guest chemistry, such as preorganization, complementarity in size and shape, and specific intermolecular interactions (hydrogen bonding, π-π stacking, hydrophobic interactions), guide the synthetic design. For example, the synthesis of derivatives with inwardly directed hydrogen bond donors or acceptors could lead to enhanced binding of polar guest molecules.

While specific research on this compound is limited, studies on 1,1-bis(4-hydroxyphenyl)cyclohexane have demonstrated its ability to selectively include phenylenediamine and benzenediol isomers, indicating the potential of this class of compounds in molecular recognition.

The following table outlines potential derivatives of this compound and their intended applications in ligand design and molecular recognition.

| Derivative Name | Synthetic Modification | Potential Application |

| 1,1-Bis(4-methoxyphenyl)cycloheptane | Etherification of both hydroxyl groups with methyl iodide. | Precursor for further functionalization where the hydroxyl groups need to be protected. |

| 1,1-Bis(4-(2-carboxyethoxy)phenyl)cycloheptane | Etherification with ethyl bromoacetate (B1195939) followed by hydrolysis. | Ligand for metal coordination; building block for polyesters or polyamides. |

| 1,1-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)cycloheptane | Friedel-Crafts alkylation with tert-butyl chloride. | Creation of a deep and sterically hindered cavity for selective binding of linear guest molecules. |

| 1,1-Bis(4-(2-aminoethoxy)phenyl)cycloheptane | Etherification with 2-(Boc-amino)ethyl bromide followed by deprotection. | Receptor for dicarboxylic acids; building block for macrocyclic imines. |

These examples, while hypothetical for the cycloheptane derivative, are based on established synthetic methodologies and principles of molecular design. Further research is needed to synthesize and characterize these and other derivatives of this compound and to explore their full potential in the fields of ligand design and molecular recognition.

Supramolecular Chemistry and Host Guest Interactions of 1,1 Bis 4 Hydroxyphenyl Cycloheptane

Formation of Inclusion Compounds with Various Guest Molecules

1,1-Bis(4-hydroxyphenyl)cycloheptane, by virtue of its two hydroxyl groups and a non-planar cycloaliphatic ring, possesses the fundamental characteristics of a versatile host molecule. Its structural analogue, 1,1-Bis(4-hydroxyphenyl)cyclohexane (B144779), has demonstrated the ability to form crystalline inclusion compounds, often referred to as clathrates, with a variety of small organic guest molecules. This capability is attributed to the formation of a robust three-dimensional network held together by hydrogen bonds between the hydroxyl groups of the host molecules. The voids or cavities within this network are then capable of physically entrapping guest molecules.

The formation of these inclusion compounds can be achieved through crystallization from a solution containing both the host and guest molecules, or in some cases, through solid-state reactions. The stoichiometry of these host-guest complexes is dependent on the size and shape of the guest molecule and the resulting packing arrangement of the host framework.

Selective Enclathration of Isomeric Compounds

A significant aspect of the host-guest chemistry of bisphenol compounds is their ability to exhibit selectivity in the encapsulation of isomeric guest molecules. Research on 1,1-Bis(4-hydroxyphenyl)cyclohexane has shown a remarkable preference for certain isomers over others. For instance, in competitive experiments involving benzenediol isomers, the para-isomer (hydroquinone) is preferentially enclathrated over the ortho- (catechol) and meta- (resorcinol) isomers. rsc.org Similarly, when presented with a mixture of phenylenediamine isomers, the para-isomer is selectively included over the ortho- and meta-isomers. rsc.org

This selectivity is a consequence of the subtle interplay between the size and shape of the guest molecule and the geometry of the cavities within the host lattice. The guest molecule that provides the most stable packing and maximizes the favorable intermolecular interactions with the host framework is preferentially incorporated. Lattice energy calculations have been employed to rationalize the observed selectivity, confirming that the clathrate with the preferred isomer possesses a more stable crystal lattice. rsc.org

| Host Compound | Guest Isomers | Preferred Isomer |

| 1,1-Bis(4-hydroxyphenyl)cyclohexane | Benzenediols (ortho, meta, para) | para-Benzenediol rsc.org |

| 1,1-Bis(4-hydroxyphenyl)cyclohexane | Phenylenediamines (ortho, meta, para) | para-Phenylenediamine rsc.org |

Elucidation of Host-Guest Complex Structures and Interaction Motifs (e.g., hydrogen bonding networks)

The stability and structure of the inclusion compounds formed by this compound and its analogues are primarily dictated by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. X-ray crystallographic studies on the inclusion compounds of 1,1-Bis(4-hydroxyphenyl)cyclohexane have elucidated the intricate hydrogen bonding networks that define the host lattice. rsc.orgrsc.org

Investigation of Self-Assembly Phenomena

The ability of this compound to act as a building block for larger, ordered structures is a direct consequence of self-assembly processes. The directional nature of the hydrogen bonds originating from the two hydroxyl groups guides the spontaneous organization of the molecules into well-defined supramolecular architectures. In the absence of guest molecules, bisphenol compounds can crystallize into different polymorphic forms, where the molecules self-assemble into various packing arrangements. For example, 1,1-Bis(4-hydroxyphenyl)cyclohexane has been shown to exhibit polymorphism, with different crystal forms characterized by distinct hydrogen bonding patterns, such as O-H···O bonds or O-H···π interactions. nih.gov

Dynamics of Guest Exchange and Release Mechanisms

The encapsulation of guest molecules within the host lattice of this compound is a dynamic process. The release of the guest molecules from the clathrate can typically be triggered by external stimuli such as heat. Thermogravimetric analysis (TGA) is a common technique used to study the thermal stability of these inclusion compounds and to determine the temperature at which the guest is released. The guest release temperature can be influenced by the strength of the interactions between the host and guest, as well as the volatility of the guest molecule.

Guest exchange in the solid state is also a possibility, where a guest molecule already entrapped within the lattice can be replaced by another guest from the surrounding environment. This process is governed by the relative affinities of the competing guests for the host lattice and the kinetics of guest diffusion through the solid material. While detailed studies on the dynamics of guest exchange and release for this compound are not extensively documented, the principles governing these phenomena in related host-guest systems suggest that factors such as cavity size, portal dimensions, and the nature of intermolecular forces are critical in controlling these dynamic processes.

Theoretical and Computational Chemistry Studies of 1,1 Bis 4 Hydroxyphenyl Cycloheptane

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of 1,1-Bis(4-hydroxyphenyl)cycloheptane.

The non-planar and flexible nature of the cycloheptane (B1346806) ring means that this compound can exist in several different spatial arrangements, or conformations. The cycloheptane ring is known to have two primary families of low-energy conformations: the twist-chair and the twist-boat. These conformations are flexible and can interconvert through a process of pseudorotation. researchgate.net

The presence of two bulky 4-hydroxyphenyl substituents at the C1 position significantly influences the conformational landscape. These groups introduce steric hindrance, which restricts the number of stable conformations and dictates their preferred orientation. Computational methods are used to calculate the potential energy surface of the molecule by systematically rotating bonds and mapping the corresponding energy changes. This analysis helps identify the most stable, low-energy conformers.

In the case of this compound, the bulky phenyl groups would likely adopt positions that minimize steric clashes with the cycloheptane ring and with each other. This often corresponds to pseudo-equatorial orientations. youtube.com The energy difference between various stable conformers (e.g., different twist-chair and twist-boat forms) can be calculated to determine their relative populations at a given temperature.

Table 1: Illustrative Relative Energies of this compound Conformers This table presents hypothetical data representative of what a computational conformational analysis would yield.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| TC-1 | Twist-Chair, Phenyl groups in pseudo-equatorial positions | 0.00 |

| TC-2 | Twist-Chair, One phenyl group pseudo-axial | 4.5 |

| TB-1 | Twist-Boat, Phenyl groups minimizing steric interactions | 1.8 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals provide critical information about a molecule's ability to act as an electron donor or acceptor.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-hydroxyphenyl rings, specifically on the π-systems and the oxygen atoms of the hydroxyl groups.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital available to accept electrons, indicating the molecule's electrophilic sites. The LUMO is likely distributed across the aromatic rings' anti-bonding π* orbitals. bhu.ac.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. Quantum chemical calculations can precisely determine these energy levels and visualize the orbital distributions. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data for this compound This table contains hypothetical data from a typical DFT calculation.

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.95 | Energy of the lowest unoccupied molecular orbital |

Molecular Dynamics Simulations of this compound Monomer and Polymer Systems

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the dynamic motions, conformations, and interactions of both the monomer and polymers derived from it. mdpi.com

By simulating a single polymer chain or multiple chains in a simulation box, researchers can analyze key structural parameters:

Chain Stiffness: The cycloheptane unit introduces kinks in the polymer chain, affecting its flexibility. The persistence length, a measure of stiffness, can be calculated from simulation trajectories.

Conformation: Simulations reveal whether the chains adopt a random coil, an extended conformation, or a more collapsed, globular structure in different environments (e.g., in a vacuum or a solvent). nih.gov

Inter-chain Interactions: In a multi-chain system, MD simulations can quantify the non-covalent interactions (van der Waals, hydrogen bonding) between polymer chains, which are crucial for determining the bulk material's mechanical properties.

MD simulations are also a key tool for modeling the solid-state morphology of polymers. The bulky and asymmetric nature of the this compound monomer unit can hinder efficient packing, often leading to the formation of amorphous (non-crystalline) materials. mdpi.com

Amorphous Structures: To simulate an amorphous state, multiple polymer chains are placed in a simulation box at a low density. The system is then compressed and annealed (heated and cooled) through simulation to achieve a realistic, disordered packing. From these amorphous models, important material properties like the glass transition temperature (Tg), density, and mechanical moduli can be predicted.

Crystalline Structures: While often amorphous, some polymers can exhibit regions of crystallinity. Simulations can explore possible crystal packing arrangements (unit cells) and determine their relative stabilities. For the related compound 1,1-bis(4-hydroxyphenyl)cyclohexane (B144779), different crystalline polymorphs have been identified, highlighting the complex solid-state behavior that can be investigated computationally. nih.gov

Computational Modeling of Reaction Pathways and Transition States in Synthesis

The synthesis of this compound typically involves the acid-catalyzed condensation of cycloheptanone (B156872) with two equivalents of phenol (B47542). google.com Computational chemistry can be used to model the entire reaction mechanism, providing a detailed understanding of the process.

This modeling involves:

Mapping the Reaction Energy Profile: The reaction proceeds through several steps, including the initial protonation of the ketone, nucleophilic attack by phenol, and subsequent dehydration and rearrangement steps. Quantum chemical calculations are used to determine the energies of all reactants, intermediates, and products.

Locating Transition States: For each step in the reaction, there is an energy barrier that must be overcome, represented by a transition state. Computational algorithms can locate the precise geometry of these short-lived, high-energy structures.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy. This value is critical for understanding the reaction rate and identifying the rate-determining step of the synthesis. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined.

This detailed computational analysis can help optimize reaction conditions (e.g., catalyst choice, temperature) to improve the yield and purity of the final product.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,1-bis(4-hydroxyphenyl)cyclohexane |

| Cycloheptanone |

In Silico Studies of Supramolecular Interactions

While specific in silico research focused exclusively on this compound is not extensively documented in publicly available literature, the supramolecular interactions of this compound can be robustly investigated using established theoretical and computational chemistry methods. Such studies are crucial for understanding its potential as a guest molecule in host-guest systems or as a building block for self-assembled supramolecular architectures. The insights gained from computational approaches can predict binding affinities, elucidate interaction mechanisms, and guide the design of novel functional materials.

Computational studies on bisphenol analogues and other phenolic compounds have successfully employed a variety of techniques to explore their non-covalent interactions. nih.govresearchgate.netelsevierpure.com These methodologies can be directly applied to this compound to predict its behavior in supramolecular assemblies. The primary types of supramolecular interactions amenable to in silico investigation for this compound include host-guest complexation and self-assembly processes.

Host-Guest Complexation Studies

A significant area of interest is the encapsulation of this compound by macrocyclic hosts, such as cyclodextrins. These studies are vital for applications in drug delivery, environmental remediation, and sensing. Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose. nih.govresearchgate.net

Molecular Docking: This technique can predict the preferred orientation of this compound (the guest) within the cavity of a host molecule, such as β-cyclodextrin. Docking algorithms score different poses based on factors like intermolecular energies, providing a static picture of the most stable inclusion complex. The results can reveal which parts of the guest molecule are likely to be embedded within the host cavity.

Density Functional Theory (DFT): Quantum chemical calculations using DFT can provide accurate estimations of the binding energies and geometric parameters of host-guest complexes. mdpi.com These calculations can also elucidate the nature of the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the complex.

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of the host-guest interaction over time, taking into account the flexibility of both molecules and the influence of the solvent. researchgate.netnih.gov These simulations can be used to calculate the binding free energy, which is a more rigorous predictor of complex stability than docking scores.

Hypothetical Molecular Docking Results

A hypothetical docking study of this compound with β-cyclodextrin could yield the data presented in the table below. Such a study would likely investigate the encapsulation of either the phenolic moieties or the cycloheptyl group.

| Parameter | Orientation 1 (Phenolic Inclusion) | Orientation 2 (Cycloheptyl Inclusion) |

|---|---|---|

| Binding Energy (kcal/mol) | -6.8 | -5.2 |

| Key Interacting Residues of β-cyclodextrin | Hydroxyl groups at the portal | Hydrophobic inner cavity |

| Predicted Hydrogen Bonds | 2 | 0 |

Self-Assembly and Hydrogen Bonding Analysis

The two hydroxyl groups on the phenyl rings of this compound make it a prime candidate for forming hydrogen-bonded networks, leading to self-assembly into larger supramolecular structures. researchgate.netnih.gov In silico methods can be used to predict the geometry and stability of dimers, oligomers, and even extended crystalline structures.

Quantum Chemical Calculations: DFT can be used to calculate the interaction energies of various possible dimeric and trimeric arrangements of the molecule, identifying the most stable hydrogen-bonding motifs.

Molecular Dynamics Simulations: MD simulations can be employed to observe the spontaneous self-assembly of multiple this compound molecules in a simulated environment, providing insights into the kinetics and thermodynamics of the aggregation process.

Hypothetical DFT Analysis of Dimerization

A theoretical study on the dimerization of this compound could involve calculating the interaction energies for different hydrogen-bonding configurations. The results would likely resemble the data in the following table.

| Dimer Configuration | Interaction Energy (kcal/mol) | Hydrogen Bond Length (Å) | Key Stabilizing Interactions |

|---|---|---|---|

| Head-to-Tail (O-H···O) | -8.5 | 1.85 | Strong hydrogen bonding |

| Parallel Displaced (π-π stacking) | -3.2 | N/A | Van der Waals forces |

These computational approaches provide a powerful framework for exploring the supramolecular chemistry of this compound. While the data presented here is hypothetical, it is representative of the types of detailed findings that such in silico studies would generate, offering predictive insights into the behavior of this compound in various supramolecular systems.

Degradation Studies of 1,1 Bis 4 Hydroxyphenyl Cycloheptane and Its Polymers

Investigation of Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For bisphenols, the primary abiotic pathways are hydrolysis and photo-oxidation.

Hydrolysis is a chemical reaction in which a water molecule breaks down one or more chemical bonds. For polymers derived from 1,1-Bis(4-hydroxyphenyl)cycloheptane, such as polyesters or polycarbonates, hydrolytic degradation would involve the cleavage of the ester or carbonate linkages in the polymer backbone. This process is influenced by factors like temperature and pH. While the central cycloheptane (B1346806) structure of the monomer itself is generally stable against hydrolysis, the polymeric chains are susceptible. This process breaks down the polymer into smaller chains, oligomers, and eventually monomers.

Photo-oxidative degradation occurs through the combined action of light (particularly UV radiation) and oxygen. This process is a significant pathway for the environmental breakdown of many organic pollutants, including bisphenols. mdpi.comnih.gov

The degradation of bisphenols under UV irradiation often involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). ub.edunih.gov These radicals can attack the aromatic rings and the cycloalkane structure of the molecule. The initial steps in the photo-oxidation of bisphenol analogues typically involve hydroxylation, leading to the formation of catechol and ortho-quinone derivatives as primary transformation products. ub.edu

Research on BPA has shown that both direct photolysis (breakdown by direct absorption of light) and indirect photolysis (sensitized by other substances in the water) contribute to its degradation. nih.gov The quantum yield, a measure of the efficiency of a photochemical process, for many bisphenols is relatively low, though this can vary based on the specific chemical structure and environmental conditions. ub.edu For instance, studies on various bisphenol analogues demonstrated that the presence of different functional groups can significantly influence the rate of photolysis. ub.edu

Table 1: Key Factors in the Photo-Oxidative Degradation of Bisphenol Analogues

| Factor | Role in Degradation | References |

|---|---|---|

| UV Radiation | Provides the energy to initiate bond cleavage and radical formation. | mdpi.comnih.govub.edu |

| Oxygen | Participates in the formation of reactive oxygen species (ROS). | nih.gov |

| Hydroxyl Radicals (•OH) | Highly reactive species that attack the bisphenol molecule, leading to hydroxylation and ring-opening. | ub.edunih.gov |

| Natural Water Components | Substances like humic acid and metal ions can enhance or inhibit degradation through sensitization or quenching effects. | nih.gov |

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of compounds by living organisms, primarily microorganisms. This is a crucial pathway for the removal of bisphenols from contaminated environments.

A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade bisphenols like BPA. washington.eduresearchgate.net These microorganisms utilize the compounds as a source of carbon and energy. Bacteria from genera such as Pseudomonas and Sphingobium have been frequently identified in the biodegradation of bisphenols. researchgate.netnih.gov

Studies on Bisphenol F (BPF), which is structurally similar to this compound, have elucidated a common degradation pathway initiated by microbial action. nih.govnih.govresearchgate.net The initial step often involves the hydroxylation of the bridging carbon atom that connects the two phenyl rings. nih.govnih.gov This is followed by a series of oxidation steps. For this compound, this would likely involve the enzymatic attack on the cycloheptane ring at the point of connection to the phenyl groups.

The rate of microbial degradation can be influenced by environmental conditions such as temperature, pH, and the presence of other nutrients. washington.edu

Table 2: Microorganisms Involved in the Biodegradation of Bisphenols